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molecular formula C25H36ClN5O2 B8315197 4,4'-[1,4-Piperidinediylbis(3,1-propanediyloxy)]bis[benzenecarboximidamide] monohydrochloride

4,4'-[1,4-Piperidinediylbis(3,1-propanediyloxy)]bis[benzenecarboximidamide] monohydrochloride

Cat. No. B8315197
M. Wt: 474.0 g/mol
InChI Key: QLWCYPLJSNUIIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07700623B2

Procedure details

To an ethanol (10 mL) suspension of 0.50 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine was added 1.77 mL of a 2.6 mol/mL hydrogen chloride/ethanol solution at room temperature, which was then stirred at room temperature for 4 hours and 15 minutes. The precipitate was collected by filtration to provide 0.49 g of 4-{3-[4-(3-{4-[amino(imino)methyl]phenoxy}propyl)-1-piperidinyl]propoxy}benzamidine hydrochloride as colorless solid form.
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[NH:32])[C:3]1[CH:31]=[CH:30][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:29]=[CH:28][C:24]([C:25]([NH2:27])=[NH:26])=[CH:23][CH:22]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1.[ClH:33].C(O)C>C(O)C>[ClH:33].[NH2:32][C:2](=[NH:1])[C:3]1[CH:31]=[CH:30][C:6]([O:7][CH2:8][CH2:9][CH2:10][CH:11]2[CH2:16][CH2:15][N:14]([CH2:17][CH2:18][CH2:19][O:20][C:21]3[CH:22]=[CH:23][C:24]([C:25]([NH2:27])=[NH:26])=[CH:28][CH:29]=3)[CH2:13][CH2:12]2)=[CH:5][CH:4]=1 |f:1.2,4.5|

Inputs

Step One
Name
hydrogen chloride ethanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
which was then stirred at room temperature for 4 hours and 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.NC(C1=CC=C(OCCCC2CCN(CC2)CCCOC2=CC=C(C(=N)N)C=C2)C=C1)=N
Measurements
Type Value Analysis
AMOUNT: MASS 0.49 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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